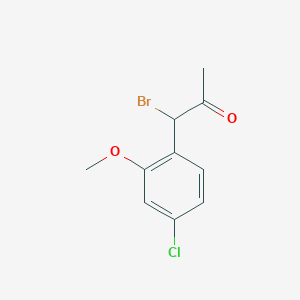
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one typically involves the bromination of 1-(4-chloro-2-methoxyphenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-chloro-2-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(4-chloro-2-hydroxyphenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-1-(4-methoxyphenyl)propan-2-one
- 1-Bromo-1-(4-chlorophenyl)propan-2-one
- 1-Bromo-1-(2-methoxyphenyl)propan-2-one
Uniqueness
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its utility in various research applications.
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,1-2H3 |
Clave InChI |
HQBZYUJEENLJLC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


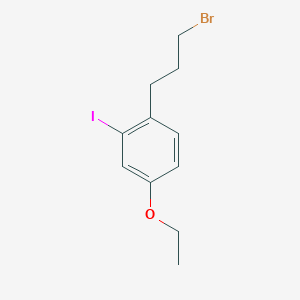
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
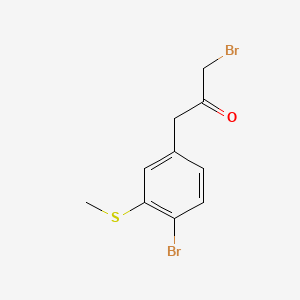

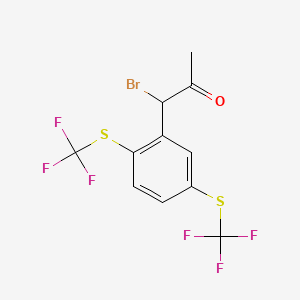

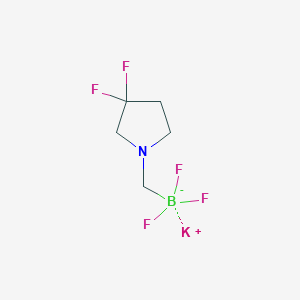
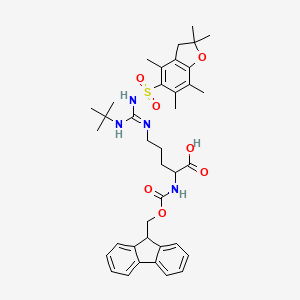
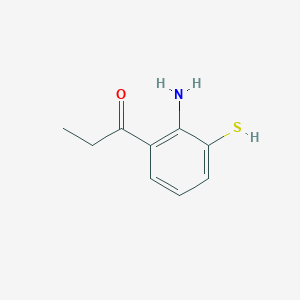
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
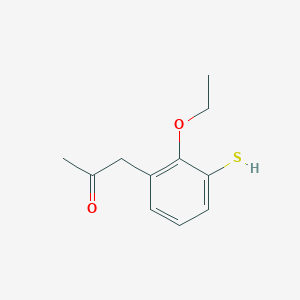
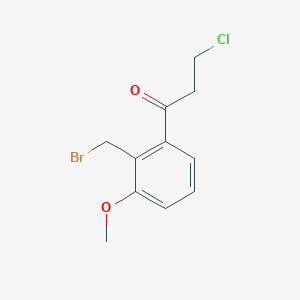
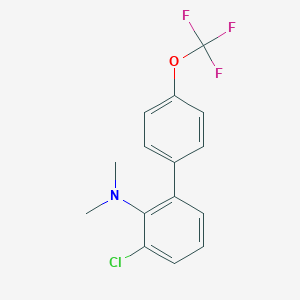
![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)
